molecular formula C7H5BrFNO4S B2557104 2-Bromo-5-fluoro-3-sulfamoylbenzoic acid CAS No. 926260-80-2

2-Bromo-5-fluoro-3-sulfamoylbenzoic acid

Cat. No.: B2557104
CAS No.: 926260-80-2
M. Wt: 298.08
InChI Key: JDFJYXWGGZFNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-fluoro-3-sulfamoylbenzoic acid is a versatile small molecule scaffold with the molecular formula C7H5BrFNO4S and a molecular weight of 298.09 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom, a fluorine atom, and a sulfamoyl group attached to a benzoic acid core. It is widely used in various scientific research fields due to its distinctive properties.

Scientific Research Applications

2-Bromo-5-fluoro-3-sulfamoylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the benzoic acid ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-5-fluoro-3-methylbenzoic acid
  • 2-Bromo-5-fluoro-3-nitrobenzoic acid
  • 2-Bromo-5-fluoro-3-chlorobenzoic acid

Comparison: Compared to these similar compounds, 2-Bromo-5-fluoro-3-sulfamoylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with biological targets are required .

Properties

IUPAC Name

2-bromo-5-fluoro-3-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO4S/c8-6-4(7(11)12)1-3(9)2-5(6)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFJYXWGGZFNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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